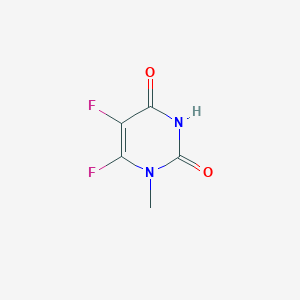![molecular formula C45H30O6 B13093379 4-[2-[3,5-Bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13093379.png)
4-[2-[3,5-Bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[3,5-Bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid is a complex organic compound with the molecular formula C58H38O8 and a molecular weight of 862.91752 g/mol . It is also known by its common name, 1,3,5-Tri(4-carboxyphenyl)benzene . This compound is characterized by its multiple aromatic rings and carboxylic acid groups, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[3,5-Bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid typically involves a multi-step process. One common method involves the use of a hydrothermal reaction. For example, 1,3,5-tris(4-methylphenyl)benzene can be reacted with nitric acid and water in a hydrothermal reaction vessel at 170°C for 24 hours . The reaction mixture is then cooled to room temperature, and the product is isolated by adjusting the pH to a weakly alkaline condition using sodium hydroxide solution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to an industrial level.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-[3,5-Bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: The aromatic rings can undergo reduction reactions to form partially or fully hydrogenated products.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are typically employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nitration of the aromatic rings would yield nitro derivatives, while reduction could produce hydrogenated aromatic compounds.
Applications De Recherche Scientifique
4-[2-[3,5-Bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of metal-organic frameworks (MOFs) and porous coordination polymers. These materials have applications in gas storage, separation, and catalysis.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biological studies, particularly in the development of imaging agents and drug delivery systems.
Medicine: Research is ongoing to explore its potential as a component in pharmaceutical formulations, particularly for targeted drug delivery.
Mécanisme D'action
The mechanism of action of 4-[2-[3,5-Bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid is primarily based on its ability to form stable complexes with metal ions through its carboxylic acid groups . These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, the metal complexes can facilitate chemical reactions by providing active sites for substrate binding and transformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: This compound is structurally similar and shares many of the same applications in MOFs and coordination polymers.
3,3′,5,5′-Tetra(4-carboxyphenyl)biphenyl: Another similar compound used in the synthesis of advanced materials.
5,5′-Bis(4-carboxyphenyl)-[1,13,14,13,1-quinquebenzene]: Used in the development of porous materials and semiconductors.
Uniqueness
4-[2-[3,5-Bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid is unique due to its highly conjugated structure, which provides enhanced stability and reactivity. Its multiple carboxylic acid groups allow for versatile coordination with metal ions, making it a valuable building block in the synthesis of complex materials.
Propriétés
Formule moléculaire |
C45H30O6 |
|---|---|
Poids moléculaire |
666.7 g/mol |
Nom IUPAC |
4-[2-[3,5-bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid |
InChI |
InChI=1S/C45H30O6/c46-43(47)31-19-13-28(14-20-31)37-7-1-4-10-40(37)34-25-35(41-11-5-2-8-38(41)29-15-21-32(22-16-29)44(48)49)27-36(26-34)42-12-6-3-9-39(42)30-17-23-33(24-18-30)45(50)51/h1-27H,(H,46,47)(H,48,49)(H,50,51) |
Clé InChI |
OZJZXTJAVKPXBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)C3=CC(=CC(=C3)C4=CC=CC=C4C5=CC=C(C=C5)C(=O)O)C6=CC=CC=C6C7=CC=C(C=C7)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[[4-(4-Chlorophenyl)-5-diethoxyphosphinothioyloxy-1,2,4-triazol-3-yl]sulfanyl]acetonitrile](/img/structure/B13093328.png)
![N,2,3-Trimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide](/img/structure/B13093333.png)


![1,4-Diazabicyclo[3.1.1]heptane](/img/structure/B13093345.png)



![2-Acetyl-6-benzyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide](/img/structure/B13093366.png)
![7-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13093371.png)
